2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid
Description
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid (molecular formula: C₁₁H₈FNO₂S, molecular weight: 237.25 g/mol) is a fluorinated thiazole derivative characterized by a benzamido group substituted with an ortho-fluorine atom at the thiazole’s 2-position and an acetic acid moiety at the 4-position . This compound serves as a key scaffold in medicinal chemistry due to its structural versatility, enabling modifications that influence electronic, steric, and pharmacokinetic properties. Its synthesis typically involves coupling 2-fluorobenzoic acid derivatives with thiazole intermediates, followed by functionalization of the acetic acid group .
Properties
IUPAC Name |
2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3S/c13-9-4-2-1-3-8(9)11(18)15-12-14-7(6-19-12)5-10(16)17/h1-4,6H,5H2,(H,16,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDPFXOOBIQABB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid involves multiple steps, typically starting with the preparation of the thiazole ring followed by the introduction of the fluorobenzamido group. One common synthetic route includes the reaction of 2-aminothiazole with 2-fluorobenzoyl chloride under appropriate conditions to form the intermediate 2-(2-fluorobenzamido)-1,3-thiazole. This intermediate is then reacted with chloroacetic acid to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Cyclization Reactions
The thiazole ring in this compound participates in cyclization reactions under basic or nucleophilic conditions. Key findings include:
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Base-catalyzed intramolecular cyclization : In aqueous basic media, the compound undergoes cyclization with α-bromoacetone to form fluorinated imino-3-aryl-4-methyl-1,3-thiazoline derivatives (Scheme 1, ).
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Microwave-assisted cyclization : Reaction with acetophenone derivatives under microwave irradiation yields N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) benzamide analogs, enhancing reaction efficiency ( ).
Mechanism : The thiazole nitrogen acts as a nucleophile, attacking electrophilic carbons in α-bromoacetone or acetophenone, followed by dehydrohalogenation or dehydration to form fused heterocycles.
Reactions with Dienophiles
The thiazole-acetic acid scaffold reacts with dimethyl acetylenedicarboxylate (DMAD), a potent dienophile:
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At room temperature : Forms methyl [4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates in methanol ( ).
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Under reflux in acetic acid : Produces methyl 2-benzamido-4-oxo-3-aryl-3,4-dihydro-2H-1,3-thiazine-6-carboxylates ( ).
Key Conditions :
| Reagent | Solvent | Temperature | Product Type | Yield (%) |
|---|---|---|---|---|
| DMAD | Methanol | RT | Thiazolidin-5-ylidene acetates | 85–92 |
| DMAD | Acetic acid | Reflux | 1,3-Thiazine carboxylates | 78–90 |
Nucleophilic Substitution
The fluorine atom on the benzamido group is susceptible to nucleophilic substitution:
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With amines : Substitution with primary/secondary amines (e.g., piperazine) replaces fluorine, forming derivatives with enhanced solubility ( ).
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With thiols : In the presence of K₂CO₃, yields arylthioether analogs, which show improved metabolic stability ( ).
Example Reaction :
Oxidation and Reduction
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Oxidation : The acetic acid side chain oxidizes to α-keto derivatives using KMnO₄ in acidic conditions, though overoxidation may degrade the thiazole ring ( ).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering bioactivity ( ).
Stability and Reactivity Insights
Scientific Research Applications
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzamido group may enhance the compound’s binding affinity to these targets, leading to increased potency. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent variations. Below is a detailed comparison of the target compound with its structural analogs:
Halogen-Substituted Benzamido Derivatives
- Key Insights: Fluorine (ortho): Enhances metabolic stability and bioavailability due to its small size and high electronegativity. Chlorine (para): Balances electronic effects and steric hindrance, often used to optimize binding affinity in drug design.
Functional Group Modifications
- Key Insights :
- Hydroxyl group : Enhances water solubility but may reduce cell permeability.
- Sulfonamido : Increases ionization at physiological pH, favoring interactions with charged biological targets.
- Furan amido : Modifies electronic properties and metabolic pathways due to the oxygen-rich heterocycle.
Heterocyclic Replacements
Biological Activity
2-[2-(2-Fluorobenzamido)-1,3-thiazol-4-yl]acetic acid (CAS No. 926245-67-2) is a compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and a fluorobenzamide moiety. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.
The chemical formula of this compound is C12H9FN2O3S, with a molecular weight of 280.28 g/mol. The compound appears as a powder and is stable at room temperature. Its structural representation is illustrated below:
| Property | Value |
|---|---|
| Chemical Formula | C12H9FN2O3S |
| Molecular Weight | 280.28 g/mol |
| IUPAC Name | 2-[2-[(2-fluorobenzoyl)amino]-1,3-thiazol-4-yl]acetic acid |
| PubChem CID | 16773899 |
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent and its immunomodulatory properties.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study demonstrated that thiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of cytokine expression and interference with cell cycle progression .
Mechanism of Action:
- Cytokine Modulation: The compound may enhance the production of pro-inflammatory cytokines, which can lead to an anti-tumor immune response.
- Apoptosis Induction: Studies have shown that thiazole derivatives can activate apoptotic pathways in cancer cells, leading to cell death.
Immunomodulatory Effects
The compound has also been noted for its immunomodulatory effects. It has been shown to influence the activity of immune cells, potentially enhancing their ability to target and destroy cancer cells .
Case Studies
A notable case study involved the administration of a thiazole-derived compound in murine models of cancer. The results indicated that treatment led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to modulate immune responses effectively .
Safety and Toxicology
While the biological activity is promising, safety assessments are crucial. The compound has been classified with warning labels indicating potential risks such as skin irritation and respiratory issues upon exposure . Comprehensive toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
